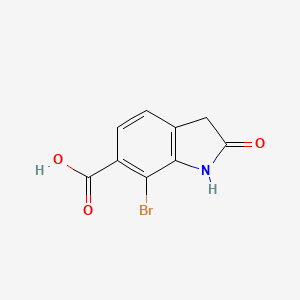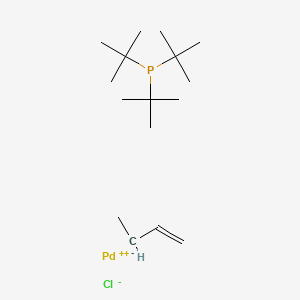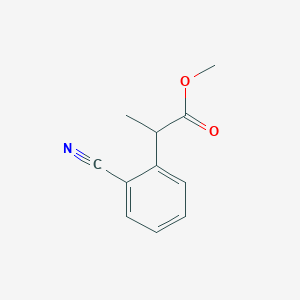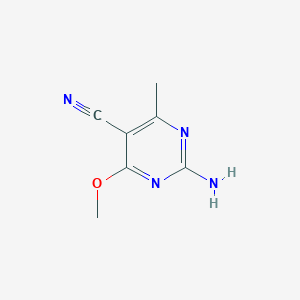
2-((3-Hydroxypropyl)thio)-1-(m-tolyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Hydroxypropyl)thio)-1-(m-tolyl)ethan-1-one is an organic compound that features a hydroxypropylthio group attached to a tolyl ethanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Hydroxypropyl)thio)-1-(m-tolyl)ethan-1-one typically involves the reaction of a m-tolyl ethanone derivative with a hydroxypropylthio reagent. Common synthetic routes may include:
Thioetherification: Reacting m-tolyl ethanone with 3-mercaptopropanol under basic conditions to form the desired product.
Oxidation-Reduction: Using oxidizing agents to introduce the hydroxy group and reducing agents to stabilize the thioether linkage.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, such as:
Catalysis: Employing catalysts to increase the reaction rate and yield.
Purification: Using techniques like distillation, crystallization, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-Hydroxypropyl)thio)-1-(m-tolyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The thioether linkage can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
2-((3-Hydroxypropyl)thio)-1-(m-tolyl)ethan-1-one may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a probe in molecular biology.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action for 2-((3-Hydroxypropyl)thio)-1-(m-tolyl)ethan-1-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((3-Hydroxypropyl)thio)-1-phenylethan-1-one
- 2-((3-Hydroxypropyl)thio)-1-(p-tolyl)ethan-1-one
Uniqueness
2-((3-Hydroxypropyl)thio)-1-(m-tolyl)ethan-1-one may exhibit unique properties due to the specific positioning of the hydroxypropylthio group and the m-tolyl moiety, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C12H16O2S |
|---|---|
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
2-(3-hydroxypropylsulfanyl)-1-(3-methylphenyl)ethanone |
InChI |
InChI=1S/C12H16O2S/c1-10-4-2-5-11(8-10)12(14)9-15-7-3-6-13/h2,4-5,8,13H,3,6-7,9H2,1H3 |
Clave InChI |
GTEOVTFSVBAXPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)CSCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13650661.png)





![1-Chloro-4-iododibenzo[b,d]furan](/img/structure/B13650735.png)


